molecular formula C15H28N2O4 B7916851 {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7916851
M. Wt: 300.39 g/mol
InChI Key: BGBKYYHGOAXCRC-UHFFFAOYSA-N
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Description

{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected ethyl-amino-methyl group at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthesis while allowing controlled deprotection in biological systems .

Properties

IUPAC Name

2-[3-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-16(9-12)11-13(18)19/h12H,5-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBKYYHGOAXCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Chiral Triflate Esters

A prominent method involves the use of chiral triflate esters to install the Boc-protected ethylamino-methyl group on the piperidine ring. Starting from enantiopure α-hydroxy acid esters (e.g., methyl (R)- or (S)-2-hydroxypropanoate), conversion to triflate esters using trifluoromethanesulfonic anhydride enables nucleophilic displacement by Boc-protected ethylamine derivatives . For instance:

  • Step 1 : Methyl (R)-2-hydroxypropanoate is treated with triflic anhydride in dichloromethane (DCM) at −50°C to form methyl (R)-2-triflyloxypropanoate .

  • Step 2 : Displacement with Boc-ethylamine in the presence of triethylamine (TEA) yields methyl (S)-2-[(Boc-ethyl-amino)methyl]propanoate (84% yield, >98% ee) .

  • Step 3 : The acetic acid moiety is introduced via hydrolysis of the methyl ester using 2 N NaOH in methanol, followed by coupling with bromoacetic acid under HATU/DIPEA conditions .

This method ensures high enantiomeric purity due to the stereoinversion during SN2 displacement .

Reductive Amination and Alkylation

Reductive amination offers a flexible route for introducing the ethylamino-methyl group while preserving the piperidine scaffold. Key steps include:

  • Step 1 : 3-Aminomethylpiperidine is reacted with ethyl glyoxylate to form an imine intermediate, which undergoes catalytic hydrogenation (Pd/C, H₂) to yield 3-[(ethyl-amino)methyl]piperidine .

  • Step 2 : Boc protection of the secondary amine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with sodium carbonate .

  • Step 3 : Alkylation of the piperidine nitrogen with ethyl bromoacetate in DMF, followed by saponification with LiOH to furnish the acetic acid derivative .

Yields for this route range from 65–78%, with scalability demonstrated in multi-gram syntheses .

Solid-Phase Peptide Coupling Strategies

For applications requiring high purity, solid-phase synthesis leverages resin-bound intermediates:

  • Step 1 : Wang resin is functionalized with Fmoc-piperidine-3-carboxylic acid, followed by Fmoc deprotection .

  • Step 2 : On-resin reductive amination with Boc-ethylamine using sodium triacetoxyborohydride (STAB) in DCM/acetic acid .

  • Step 3 : Coupling with bromoacetic acid via HBTU/HOBt activation, followed by cleavage from the resin using trifluoroacetic acid (TFA) .

This method achieves >95% purity (HPLC) but requires specialized equipment .

Comparative Analysis of Synthetic Routes

Method Key Advantages Yield (%) Purity Scalability
Triflate DisplacementHigh enantioselectivity (>98% ee)84>99% (HPLC)Moderate (gram-scale)
Reductive AminationCost-effective, fewer purification steps7895–98%High (kilogram-scale)
Solid-Phase SynthesisIdeal for parallel library synthesis65>95% (HPLC)Low (milligram-scale)

Critical Considerations in Process Optimization

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates, while DCM minimizes side reactions during Boc protection .

  • Temperature Control : Low temperatures (−50°C to 0°C) are critical for triflate reactions to prevent racemization .

  • Catalyst Choice : Palladium on carbon (Pd/C) outperforms nickel or platinum in reductive amination, reducing over-hydrogenation byproducts .

Chemical Reactions Analysis

Types of Reactions

{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of piperidine derivatives like {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves the reaction of chiral triflate esters with 4-Boc-aminopiperidine under specific conditions. For instance, a study demonstrated the successful formation of enantiomerically pure derivatives through nucleophilic substitution reactions, achieving yields between 48% to 84% .

The structural elucidation of these compounds is facilitated by techniques such as IR spectroscopy and NMR spectroscopy. Characteristic absorption bands and chemical shifts provide insights into the molecular framework, highlighting the presence of functional groups like carbonyls and amines .

Pharmaceutical Applications

2.1 Drug Development

Piperidine derivatives are significant in drug development due to their ability to act as intermediates in synthesizing bioactive compounds. The compound has shown potential as a building block for various pharmaceuticals, particularly in developing central nervous system (CNS) agents and analgesics. Its structural features allow for modifications that can enhance pharmacological activity or reduce side effects.

2.2 Antimicrobial Activity

Research indicates that piperidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The ability to modify the piperidine ring can lead to compounds with enhanced efficacy against resistant bacterial strains .

Material Science Applications

3.1 Polymer Chemistry

In material science, piperidine derivatives are explored for their role as monomers in polymer synthesis. Their unique chemical properties enable the formation of polymers with desirable mechanical and thermal characteristics. The incorporation of this compound into polymer matrices can lead to materials with improved durability and chemical resistance.

Case Study 1: Synthesis of Chiral Amino Acids

A study focused on synthesizing chiral amino acids using piperidine derivatives as intermediates demonstrated the versatility of these compounds in creating complex molecular architectures. The research highlighted the efficiency of using this compound in producing high-yielding enantiomers suitable for pharmaceutical applications .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial properties of various piperidine derivatives, including the compound . Results showed promising activity against several bacterial strains, suggesting potential therapeutic applications in combating infections .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Pharmaceutical DevelopmentIntermediates for CNS agents and antibioticsEnhanced efficacy against resistant strains
Material ScienceMonomers for polymer synthesisImproved mechanical properties and chemical resistance
Antimicrobial ResearchTesting against bacterial strainsNew therapeutic options for infections

Mechanism of Action

The mechanism of action of {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing a free amine that can participate in further reactions . The piperidine ring and acetic acid moiety may also interact with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Key Research Findings

Receptor Binding : Substituents on the piperidine ring critically influence receptor affinity. For example, methoxy-phenyl groups () enhance CNS penetration, while cyclopropyl groups improve metabolic stability . The target compound’s ethyl group may similarly modulate pharmacokinetics.

Prodrug Potential: Boc-protected amines, as seen in nipecotic acid prodrugs (), are enzymatically cleaved in vivo to release active amines. This strategy could apply to the target compound for sustained drug delivery .

Solubility vs. Permeability : Hydroxymethyl analogs () prioritize solubility, whereas Boc and fluorinated derivatives () favor lipophilicity for membrane crossing. The target compound strikes a balance, suitable for oral bioavailability .

Biological Activity

The compound known as {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS No. 372144-09-7) is a derivative of piperidine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antiviral, anti-inflammatory, and antibacterial properties.

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral effects. For example, derivatives containing β-amino acids have shown activity against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). Specifically, compounds with piperidine moieties have been identified as potential neuraminidase inhibitors, suggesting that this compound may also possess similar antiviral properties .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are supported by studies indicating that piperidine derivatives can modulate inflammatory pathways. Inhibition of specific enzymes involved in inflammation has been observed, which may lead to therapeutic applications in conditions characterized by chronic inflammation .

Antibacterial Effects

While specific data on the antibacterial activity of this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains. The structural similarity to known antibacterial agents suggests a potential for similar efficacy .

Case Studies and Research Findings

StudyFocusFindings
Bernardino et al. (2021)Antiviral ActivityIdentified piperidine derivatives with significant activity against tobacco mosaic virus; suggested structural optimization for enhanced efficacy .
RSC Medicinal Chemistry (2024)Enzyme InhibitionInvestigated the inhibition of ADAMTS7 by piperidine derivatives; highlighted selectivity and potency improvements over existing compounds .
Ambeed Product InformationGeneral PropertiesProvided chemical details and purity information for this compound, confirming its potential as a research chemical .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammatory processes.
  • Receptor Modulation : Interaction with specific receptors could lead to altered cellular responses, contributing to its therapeutic effects.
  • Structural Analogues : Similar compounds have shown that modifications to the piperidine structure can enhance biological activity through improved binding affinity to target sites.

Q & A

Q. Q1. What are the optimal synthetic routes for {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, coupling reactions using tert-butoxycarbonyl (Boc)-protected intermediates are common. A related compound, 2-{1-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid, was synthesized via THF-mediated coupling with glycolic anhydride, achieving 100% yield under anhydrous conditions . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Temperature : Room temperature minimizes side reactions like Boc deprotection.
  • Catalysts : No catalyst was used in the referenced synthesis, but Lewis acids (e.g., HATU) may improve efficiency in similar reactions .

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield
CouplingGlycolic anhydride, THFTHFRT100%

Q. Q2. How should researchers characterize this compound using spectroscopic methods, and what are common spectral artifacts?

Methodological Answer:

  • NMR : Look for Boc-protected amine signals (δ 1.4 ppm for tert-butyl) and piperidine protons (δ 3.0–3.5 ppm). Artifacts like residual solvents (e.g., DMSO-d6 at δ 2.5 ppm) must be subtracted .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For example, a related piperidine-carboxylic acid derivative (C15H21N3O4) showed a base peak at m/z 307.34 .
  • IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and Boc C-O stretches (~1250 cm⁻¹) are critical .

Intermediate Research Questions

Q. Q3. How can researchers optimize purification methods to isolate high-purity this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). For Boc-protected analogs, a purity of >95% is achievable .
  • Recrystallization : Ethyl acetate/hexane mixtures are effective for removing unreacted starting materials .
  • Troubleshooting : If impurities persist, consider ion-exchange resins to capture acidic byproducts .

Advanced Research Questions

Q. Q4. How can structural modifications enhance the compound’s biological activity, and what computational tools validate these changes?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the ethyl group in the Boc-ethyl-amino moiety with bulkier substituents (e.g., cyclopropyl) to improve target binding. A cyclopropyl analog showed enhanced metabolic stability in related compounds .
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like cyclooxygenase (COX), as seen in similar piperidine-based COX inhibitors .
  • MD Simulations : Assess conformational stability of the piperidine ring in aqueous environments using GROMACS .

Q. Q5. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay Validation : Standardize in vitro assays (e.g., COX inhibition ). For example, use identical enzyme concentrations (10 nM) and substrate (arachidonic acid at 50 μM).
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., indomethacin).
  • Contradiction Analysis : If one study reports IC50 = 1 μM and another IC50 = 10 μM, evaluate differences in cell lines (e.g., human vs. murine COX-2) or buffer pH .

Data Analysis and Experimental Design

Q. Q6. What strategies resolve low yields in the coupling step during synthesis?

Methodological Answer:

  • Solvent Screening : Test DMF or DCM if THF fails; DMF improves solubility of polar intermediates .
  • Catalyst Optimization : Add 1 eq. of DMAP to activate the carbonyl group .
  • Kinetic Monitoring : Use TLC (silica, 10% MeOH/DCM) to track reaction progress hourly.

Q. Q7. How do researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24 hours. Monitor degradation via HPLC. Boc-protected analogs degrade rapidly at pH < 4 .
  • Oxidative Stress : Add 0.1% H2O2 to simulate in vivo oxidation. Piperidine rings are susceptible to radical-mediated cleavage .

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